molecular formula C60H84N2O16 B057159 Beloranib hemioxalate CAS No. 529511-79-3

Beloranib hemioxalate

Katalognummer B057159
CAS-Nummer: 529511-79-3
Molekulargewicht: 1089.3 g/mol
InChI-Schlüssel: OBFUDFUBQNPMRQ-FTIILNKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beloranib hemioxalate is a synthetic analog of fumagillin, an antimicrobial compound initially isolated from the fungus Aspergillus fumigatus. It is known for its potential as an antiangiogenic and anti-obesity agent due to its role as an irreversible inhibitor of methionine aminopeptidase 2 (METAP2). This enzyme plays a crucial role in angiogenesis and is implicated in various cancers and obesity-related conditions (Definitions, 2020).

Synthesis Analysis

Beloranib hemioxalate is a derivative of fumagillin, which was discovered to inhibit angiogenesis four decades after its initial identification. This discovery led to the synthesis of fumagillin analogs, including beloranib, aiming to harness its antiangiogenic properties for potential treatments for cancer and, later on, obesity due to its effects on weight reduction and adipose tissue loss in animal models (Howland, 2015).

Molecular Structure Analysis

Beloranib's molecular structure, based on the fumagillin framework, is designed to target and inhibit METAP2. The structural modifications from fumagillin to beloranib aim to improve its specificity and reduce adverse effects. This strategic alteration enhances its antiangiogenic and anti-obesity activities by inhibiting endothelial cell growth and modulating fat tissue signaling pathways (Proietto et al., 2018).

Chemical Reactions and Properties

Beloranib undergoes specific interactions with METAP2, leading to the inhibition of endothelial cell proliferation and angiogenesis. Its chemical properties allow it to irreversibly bind to METAP2, blocking its function and affecting the ERK1/2 signaling pathway, crucial in fat tissue of obese individuals. This results in significant weight loss and reduction in adiposity in treated subjects, demonstrating its unique chemical interactions and biological effects (Joharapurkar et al., 2014).

Physical Properties Analysis

While specific details on the physical properties of beloranib hemioxalate such as solubility, melting point, and stability are not directly provided in the available literature, its development as a pharmaceutical compound suggests it possesses suitable properties for formulation into injectable forms. These properties are critical for its bioavailability and efficacy in clinical applications.

Chemical Properties Analysis

The chemical properties of beloranib, including its mechanism of action as a METAP2 inhibitor, play a crucial role in its therapeutic effects. Its ability to induce liver fat utilization and reduce cholesterol and fatty acid synthesis highlights its potential in treating obesity and related metabolic disorders. The irreversible inhibition of METAP2 by beloranib leads to changes in cellular processes that contribute to its antiangiogenic and anti-obesity effects (Definitions, 2020).

Wissenschaftliche Forschungsanwendungen

  • Treatment of Obesity : Beloranib, as a methionine aminopeptidase 2 (MetAP2) inhibitor, has shown significant potential in reducing weight without serious adverse effects. It acts by inhibiting pathological angiogenesis in adipose tissue, a novel peripheral mechanism for weight reduction. Its efficacy in weight reduction has been observed in both preclinical and clinical pharmacology studies (Joharapurkar, Dhanesha, & Jain, 2014).

  • Efficacy in Diabetes and Obesity : A clinical trial assessing beloranib in individuals with obesity and type 2 diabetes reported significant weight loss and improvement in HbA1c levels. The trial highlighted the novel mechanism of MetAP2 inhibitors in producing meaningful weight loss and improvement in HbA1c (Proietto et al., 2018).

  • Safety and Tolerability : Despite its efficacy, the development of beloranib was halted due to an imbalance of venous thromboembolism events in treated individuals versus placebo. This raised concerns about its safety profile (Proietto et al., 2018).

  • Historical Perspective and Development : Beloranib's history, originating from the antimicrobial compound fumagillin, and its journey from potential cancer treatment to obesity and metabolic disorder therapy are detailed. Phase I and II studies found significant weight loss and tolerability, justifying its clinical development (Howland, 2015).

  • Comparison with Other MetAP2 Inhibitors : Comparative studies of beloranib and other MetAP2 inhibitors like ZGN-1061 have been conducted to evaluate efficacy and safety. These studies help in understanding the therapeutic potential and safety concerns associated with MetAP2 inhibition (Burkey et al., 2018).

  • Potential for Treatment of Hypothalamic Injury-Associated Obesity : A study evaluated the efficacy, safety, and tolerability of beloranib in patients with hypothalamic injury-associated obesity, a condition often resistant to treatment. This highlights a specific application of beloranib in a niche but significant area (Shoemaker et al., 2017).

  • General Overview and Emerging Trends : Beloranib's role as a first-in-class drug in the context of other emerging anti-obesity molecules is discussed, providing an overview of its place in the larger landscape of obesity treatment (George, Rajaram, & Shanmugam, 2014).

Safety And Hazards

In a 12-week phase II study, beloranib produced clinically and statistically significant weight loss and corresponding improvements in cardiometabolic risk factors . Beloranib appeared safe, and the 0.6 and 1.2 mg doses were generally well tolerated . The 2.4 mg dose was associated with increased sleep latency and mild to moderate gastrointestinal adverse events over the first month of treatment .

Eigenschaften

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6.C2H2O4/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b14-10+;/t23-,24-,26-,27-,28+,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUDFUBQNPMRQ-FTIILNKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200996
Record name Beloranib hemioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71811218

CAS RN

529511-79-3
Record name Beloranib hemioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beloranib hemioxalate
Reactant of Route 2
Reactant of Route 2
Beloranib hemioxalate
Reactant of Route 3
Reactant of Route 3
Beloranib hemioxalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Beloranib hemioxalate
Reactant of Route 5
Beloranib hemioxalate
Reactant of Route 6
Reactant of Route 6
Beloranib hemioxalate

Citations

For This Compound
3
Citations
J Gras - Drugs of the Future, 2014 - access.portico.org
… In ARC mice beloranib hemioxalate treatment caused a greater core temperature, suggesting that beloranib hemioxalate treatment induces an increase in energy expenditure (19). …
Number of citations: 2 access.portico.org
J Rohn - Nature biotechnology, 2011 - go.gale.com
… The most potent and effective MetAP2 inhibitor available for in-licensing, ZGN-433 (beloranib hemioxalate), came with two fringe benefits: pharmaceutical-grade production capacity …
Number of citations: 3 go.gale.com
L Guterman - Chem. Eng. News, 2011 - cendevqa.acs.org
… Zafgen, a small pharmaceutical company in Cambridge, Mass., sees high selectivity and low toxicity with its covalent molecule for treating obesity, beloranib hemioxalate, also known as …
Number of citations: 33 cendevqa.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.